REACTION_CXSMILES
|
O[C:2]1([C:8]([CH3:20])([CH3:19])[C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>>[CH3:20][C:8]([CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1)([CH3:19])[C:9]([O:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)=[O:10]
|
Name
|
Benzyl 2-(2-hydroxytetrahydro-2H-pyran-2-yl)-2-methylpropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(OCCCC1)C(C(=O)OCC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
0.415 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC1=CC=CC=C1)(C)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |